Cas no 2137710-64-4 (2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine)
![2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine structure](https://ja.kuujia.com/scimg/cas/2137710-64-4x500.png)
2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine 化学的及び物理的性質
名前と識別子
-
- 2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine
- EN300-764783
- 2137710-64-4
-
- インチ: 1S/C14H17BrN4/c1-10-8-11(15)5-6-14(10)19-9-13(17-18-19)12-4-2-3-7-16-12/h5-6,8-9,12,16H,2-4,7H2,1H3
- InChIKey: RQBXQOQEUCBDSV-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C)C=1)N1C=C(C2CCCCN2)N=N1
計算された属性
- 精确分子量: 320.06366g/mol
- 同位素质量: 320.06366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 301
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 42.7Ų
2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-764783-0.1g |
2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine |
2137710-64-4 | 95.0% | 0.1g |
$993.0 | 2025-03-22 | |
Enamine | EN300-764783-1.0g |
2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine |
2137710-64-4 | 95.0% | 1.0g |
$1129.0 | 2025-03-22 | |
Enamine | EN300-764783-0.25g |
2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine |
2137710-64-4 | 95.0% | 0.25g |
$1038.0 | 2025-03-22 | |
Enamine | EN300-764783-0.05g |
2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine |
2137710-64-4 | 95.0% | 0.05g |
$948.0 | 2025-03-22 | |
Enamine | EN300-764783-10.0g |
2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine |
2137710-64-4 | 95.0% | 10.0g |
$4852.0 | 2025-03-22 | |
Enamine | EN300-764783-2.5g |
2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine |
2137710-64-4 | 95.0% | 2.5g |
$2211.0 | 2025-03-22 | |
Enamine | EN300-764783-5.0g |
2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine |
2137710-64-4 | 95.0% | 5.0g |
$3273.0 | 2025-03-22 | |
Enamine | EN300-764783-0.5g |
2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine |
2137710-64-4 | 95.0% | 0.5g |
$1084.0 | 2025-03-22 |
2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine 関連文献
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidineに関する追加情報
Introduction to 2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine (CAS No. 2137710-64-4)
2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine, identified by its CAS number 2137710-64-4, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its structural complexity and potential applications in drug discovery and medicinal chemistry. The presence of a triazole ring fused with a piperidine moiety, alongside a 4-bromo-2-methylphenyl substituent, makes it a versatile scaffold for developing novel therapeutic agents.
The triazole component is known for its stability and ability to participate in various chemical reactions, including hydrogen bonding and metal coordination. This feature enhances its utility in designing molecules with specific binding properties. The piperidine ring, on the other hand, is a common pharmacophore in many bioactive compounds, contributing to their solubility and bioavailability. The combination of these structural elements in 2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine suggests a promising candidate for further exploration in medicinal chemistry.
In recent years, the development of small-molecule inhibitors targeting protein-protein interactions has been a major focus in drug discovery. The unique structural features of 2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine make it an attractive candidate for designing molecules that can modulate such interactions. For instance, the triazole-piperidine core can be engineered to interact with specific pockets on target proteins, potentially leading to the development of drugs with high selectivity and low toxicity.
Moreover, the 4-bromo substituent on the phenyl ring provides a handle for further chemical modifications through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are widely used in medicinal chemistry to introduce diverse functional groups into molecules while maintaining structural integrity. The ability to modify the bromo group allows chemists to explore a wide range of derivatives, each with unique properties and potential therapeutic effects.
Recent studies have highlighted the importance of triazole-containing compounds in drug development. These studies have demonstrated that triazoles can enhance the pharmacokinetic properties of molecules, improve their binding affinity to biological targets, and increase their overall efficacy. For example, triazole-based inhibitors have shown promise in treating inflammatory diseases by modulating key signaling pathways involved in inflammation. The compound 2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine aligns with this trend and represents a valuable tool for researchers exploring new therapeutic strategies.
The piperidine moiety also contributes to the compound's potential as a drug candidate. Piperidine derivatives are known for their ability to cross the blood-brain barrier and exhibit central nervous system activity. This makes them particularly useful in developing treatments for neurological disorders such as depression, anxiety, and epilepsy. By incorporating a piperidine ring into the molecular structure of 2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine, researchers can leverage these properties to design molecules with enhanced central nervous system penetration.
In addition to its potential applications in central nervous system disorders, this compound may also have utility in other therapeutic areas. For instance, the combination of a triazole ring and a piperidine moiety has been shown to enhance binding interactions with certain enzymes involved in metabolic pathways. Targeting these enzymes could lead to the development of drugs that modulate metabolic processes associated with conditions such as diabetes and obesity.
The synthetic accessibility of 2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine is another factor that contributes to its significance in pharmaceutical research. The presence of readily available starting materials and well-established synthetic routes allows researchers to efficiently produce this compound in multiigram quantities for further studies. This accessibility is crucial for advancing preclinical research and eventually transitioning into clinical trials.
As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact with specific targets with high precision. The compound 2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-ylyl)piperidine exemplifies this progress by combining multiple pharmacophoric elements into a single molecular framework. Its potential applications span various therapeutic areas, making it a valuable asset for pharmaceutical companies and academic researchers alike.
In conclusion, 2-[ 1 - ( 4 - bromo - 2 - methylphenyl ) - 1 H - 1 , 2 , 3 - triazol - 4 - yl ] piperidine ( CAS No . 21377 10 - 64 - 4 ) represents a significant advancement in pharmaceutical chemistry . Its unique structural features and potential applications make it an exciting candidate for further exploration . As research continues to uncover new therapeutic opportunities, this compound is poised to play a crucial role in the development of next-generation drugs . p > article > response >
2137710-64-4 (2-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]piperidine) Related Products
- 852399-64-5(2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide)
- 2114341-25-0(1-2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-ylethan-1-one)
- 82351-05-1(3,4-dichlorophenyl propenylisobutylamide)
- 924278-68-2(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid)
- 1221723-35-8(3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide)
- 476634-03-4(N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide)
- 50783-82-9(2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol)
- 2034578-62-4(N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 2197735-88-7(3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1803761-42-3(2-Bromo-6-(2-oxopropyl)benzaldehyde)




